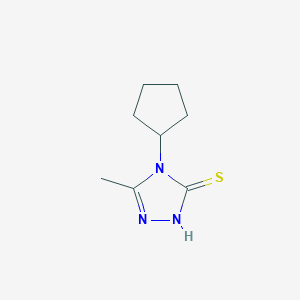

![molecular formula C7H16N2S B1356306 1-[2-(Methylsulfanyl)ethyl]piperazine CAS No. 56764-71-7](/img/structure/B1356306.png)

1-[2-(Methylsulfanyl)ethyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

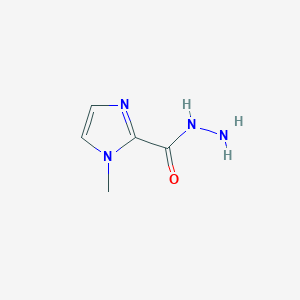

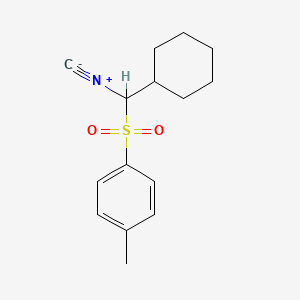

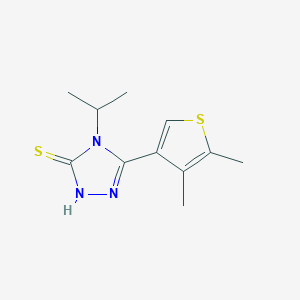

“1-[2-(Methylsulfanyl)ethyl]piperazine” is an organic compound with the CAS Number: 1874319-63-7 . It has a molecular weight of 174.31 .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H18N2S/c1-9-3-5-10(6-4-9)7-8-11-2/h3-8H2,1-2H3 . This indicates that the compound contains 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various methods, including the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Antibacterial Agents : A study by Matsumoto and Minami (1975) explored the antibacterial activity of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives. These compounds, derived from 2-methylthio derivatives including 1-[2-(Methylsulfanyl)ethyl]piperazine, showed notable in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Romero et al. (1994) synthesized and evaluated analogs of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, which includes a structure similar to 1-[2-(Methylsulfanyl)ethyl]piperazine. These compounds were found to be potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (Romero et al., 1994).

Antidepressant Metabolism : Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant related to 1-[2-(Methylsulfanyl)ethyl]piperazine. The study identified several metabolites and the enzymatic pathways involved in the metabolism of this compound (Hvenegaard et al., 2012).

Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which exhibit a structural similarity to 1-[2-(Methylsulfanyl)ethyl]piperazine. These compounds were characterized as potent adenosine A2B receptor antagonists (Borrmann et al., 2009).

Antimicrobial Studies : Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were screened for their antimicrobial properties. Some of these derivatives demonstrated significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antiproliferative Activity Against Cancer : Mallesha et al. (2012) reported the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which were evaluated for their antiproliferative effect against various human cancer cell lines. Some compounds exhibited potential as anticancer agents (Mallesha et al., 2012).

Carbon Dioxide Capture : Freeman, Davis, and Rochelle (2010) investigated the degradation of aqueous piperazine in carbon dioxide capture. Piperazine, including its methylsulfanyl ethyl derivative, showed resistance to thermal degradation and oxidation, making it beneficial in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).

Safety And Hazards

Orientations Futures

The compound has immense scientific potential and offers a burst of possibilities for research in various scientific fields. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, and are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Propriétés

IUPAC Name |

1-(2-methylsulfanylethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZMAGZLJLYEAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522677 |

Source

|

| Record name | 1-[2-(Methylsulfanyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Methylsulfanyl)ethyl]piperazine | |

CAS RN |

56764-71-7 |

Source

|

| Record name | 1-[2-(Methylsulfanyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

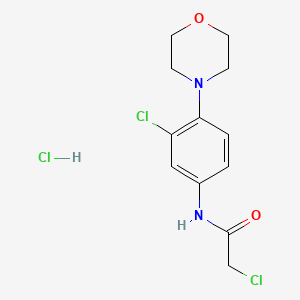

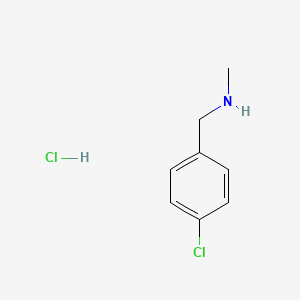

![5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1356249.png)